2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
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Overview
Description
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to a difluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 3,5-difluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Formation of the piperidine intermediate: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with piperidine to form the piperidin-4-yl ester.
Coupling with 5-methoxypyrimidine: The final step involves the coupling of the piperidine intermediate with 5-methoxypyrimidine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidine moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is not fully understood but is believed to involve interactions with specific molecular targets. The difluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the methoxypyrimidine group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2,5-difluoropyridine: A simpler fluorinated pyridine derivative used in various chemical syntheses.
3,5-difluoropyridine: Another fluorinated pyridine with different substitution patterns, affecting its reactivity and applications.
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-chloropyrimidine: A similar compound with a chlorine atom instead of a methoxy group, which may exhibit different chemical and biological properties.
Uniqueness
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is unique due to its combination of a difluoropyridine moiety with a piperidine and methoxypyrimidine group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-24-12-8-20-16(21-9-12)25-11-2-4-22(5-3-11)15(23)14-13(18)6-10(17)7-19-14/h6-9,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKQTZLQILMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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